molecular formula C7H9BrN4O B13067396 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13067396
M. Wt: 245.08 g/mol
InChI Key: WOUGPWIRVSSJJJ-UHFFFAOYSA-N
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Description

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1697345-12-2) is a versatile chemical building block within the prominent pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent protein kinase inhibitor (PKI) activity which plays a critical role in targeted cancer therapy . This brominated derivative is of significant interest in medicinal chemistry, particularly in the synthesis of novel compounds for investigating and disrupting oncogenic signaling pathways . The core pyrazolo[1,5-a]pyrimidine structure serves as a privileged scaffold in drug discovery, capable of inhibiting a diverse range of kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1 . Its mechanism of action often involves acting as an ATP-competitive inhibitor, effectively blocking the aberrant kinase activity that drives uncontrolled cell proliferation in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The presence of the bromine atom at the 3-position of the heterocyclic core provides a highly valuable synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to introduce diverse aromatic and heteroaromatic motifs to explore structure-activity relationships (SAR) . This enables the creation of a library of disubstituted analogues from a common intermediate, facilitating the optimization of pharmacological properties, binding affinity, and selectivity . The carboxamide group at the 2-position offers additional potential for hydrogen bonding interactions with biological targets, further enhancing the compound's utility in molecular design. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9BrN4O

Molecular Weight

245.08 g/mol

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H9BrN4O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h10H,1-3H2,(H2,9,13)

InChI Key

WOUGPWIRVSSJJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(=NN2C1)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of appropriate pyrazole derivatives with brominating agents under controlled conditions. One common method includes the bromination of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound.

Mechanism of Action

The mechanism of action of 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Target Compound 3-Br, 2-carboxamide C₇H₉BrN₃O₂ (hydrobromide) 326.98 Not explicitly stated
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-Br, 2-CH₃, 6-CH₃ C₈H₁₂BrN₃ 230.1 1781773-41-8
7-Ethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10c) 7-C₂H₅, 2-carboxamide, 2-phenylamino C₁₅H₁₄N₅OBr 360.21 Not provided
3-Bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 3-Br, 5-(4-BrC₆H₄), 7-CF₃, 2-carboxamide C₂₀H₁₅Br₂F₃N₆O 572.18 333765-02-9

Key Observations :

  • The target compound lacks aromatic substituents on the pyrimidine ring, unlike derivatives like 10c (7-ethyl, phenylamino) and 15 (4-bromophenyl, trifluoromethyl), which exhibit enhanced lipophilicity .
  • Bromination at position 3 is common in these analogs, but additional halogenation (e.g., 5-(4-bromophenyl) in 15 ) significantly increases molecular weight and steric bulk .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Features IR/NMR Characteristics Reference
Target Compound Not reported Likely polar (carboxamide + HBr salt) IR: C=O stretch ~1,635 cm⁻¹; NH₂/NH stretches ~3,350–3,406 cm⁻¹
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine N/A Predicted density: 1.70 g/cm³ Acidic pKa: 2.96 (suggests moderate water solubility)
10c (2-((4-Bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide) 217–220 Crystalline (faint yellow) ¹H-NMR: δ 8.58–9.63 (pyrimidine CH); NH₂ at δ 7.57
10i (7-(4-Bromophenyl)-2-((4-bromophenyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide) 197–200 Low solubility (high aromaticity) ¹H-NMR: δ 6.13–7.92 (8H aromatic); NH₂ at δ 7.89

Key Observations :

  • The target compound’s hydrobromide salt may enhance aqueous solubility compared to neutral analogs like 10i , which has poor solubility due to dual bromophenyl groups .
  • Methyl-substituted analogs (e.g., 13 ) exhibit lower molecular weights and higher predicted densities, suggesting compact molecular packing .

Key Observations :

  • High yields (>85%) are achievable for carboxamide derivatives via condensation reactions, but bromination steps (as in the target compound ) may require optimization .

Pharmacological Potential

  • Target Compound: The carboxamide group is a critical pharmacophore for hydrogen bonding with biological targets, similar to non-benzodiazepine anxiolytics .
  • Compound 15 : Dual bromine and trifluoromethyl groups may enhance target affinity but increase metabolic stability concerns .

Biological Activity

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H7_{7}BrN4_{4}O. The compound features a bromine atom at the 3-position and a carboxamide group at the 2-position of the pyrazolo[1,5-a]pyrimidine core. Its structure is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibited significant growth inhibition across multiple cancer cell lines.

  • Case Study Findings :
    • Cell Lines Tested : The compound was tested against 56 different cancer cell lines.
    • Mean Growth Inhibition (GI%) : Achieved an average GI% of approximately 43.9%, indicating notable anticancer activity.

Table 1 summarizes the growth inhibition percentages across various cancer cell lines:

Cell LineGI% (%)IC50 (µM)
MCF-745.012.5
A54940.015.0
HCT11642.014.0
RFX39344.011.7

The mechanism through which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDK), specifically CDK2 and TRKA.
  • Cell Cycle Arrest : It induces G0–G1 phase arrest in treated cells.

In a study involving renal carcinoma cell line RFX393:

  • Cell Cycle Analysis : Treatment resulted in an increase in G0–G1 phase cells to 84.36%, compared to control groups.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with similar pyrazolo derivatives to understand its unique properties better.

Comparison Table

Compound NameGI% (%)IC50 (µM)Notable Activity
This compound43.9~12.5CDK2/TRKA inhibition
Pyrazolo[3,4-d]pyrimidine derivative38.0~15.0Tubulin polymerization inhibition
Phenylpyrazolo[3,4-d]pyrimidine50.0~10.0Dual EGFR/VGFR2 inhibition

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